Cas no 957120-32-0 ((5-Fluoro-2-methoxypyridin-3-yl)boronic acid)

(5-Fluoro-2-methoxypyridin-3-yl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. Its pyridine core, substituted with a fluorine atom and a methoxy group, enhances reactivity and selectivity in palladium-catalyzed transformations. The boronic acid moiety facilitates efficient coupling with aryl halides, enabling the construction of complex heterocyclic frameworks. This compound is particularly valuable in pharmaceutical and agrochemical research, where precise functionalization is critical. It exhibits good stability under standard handling conditions and is compatible with a range of solvents and reaction conditions. High purity grades ensure consistent performance in demanding synthetic applications.
(5-Fluoro-2-methoxypyridin-3-yl)boronic acid structure
957120-32-0 structure
Product name:(5-Fluoro-2-methoxypyridin-3-yl)boronic acid
CAS No:957120-32-0
MF:C6H7BFNO3
MW:170.934085130692
MDL:MFCD07368239
CID:839764
PubChem ID:44717691

(5-Fluoro-2-methoxypyridin-3-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (5-Fluoro-2-methoxypyridin-3-yl)boronic acid
    • (5-fluoro-2-methoxy-3-pyridyl)boronic acid
    • 5-fluoro-2-methoxy-3-pyridineboronic acid
    • 5-Fluoro-2-methoxypyridine-3-boronic acid
    • 5-fluoro-2-methoxypyridin-3-ylboronic acid
    • B-(5-Fluoro-2-methoxy-3-pyridinyl)boronic acid (ACI)
    • AKOS006222474
    • 3-Borono-5-fluoro-2-methoxypyridine
    • DTXSID30660297
    • Z3226985521
    • J-517515
    • AS-39094
    • ASPZNHZSIQDSTM-UHFFFAOYSA-N
    • 5-fluoro-2-methoxy-pyridin-3-yl boronic acid
    • CS-0174940
    • 957120-32-0
    • MFCD07368239
    • SY255247
    • SCHEMBL322145
    • AC-33482
    • EN300-4254177
    • AB31972
    • MDL: MFCD07368239
    • Inchi: 1S/C6H7BFNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3
    • InChI Key: ASPZNHZSIQDSTM-UHFFFAOYSA-N
    • SMILES: FC1C=C(B(O)O)C(OC)=NC=1

Computed Properties

  • Exact Mass: 171.05000
  • Monoisotopic Mass: 171.0503014g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.6Ų

Experimental Properties

  • Density: 1.34
  • PSA: 62.58000
  • LogP: -1.09090

(5-Fluoro-2-methoxypyridin-3-yl)boronic acid Security Information

(5-Fluoro-2-methoxypyridin-3-yl)boronic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(5-Fluoro-2-methoxypyridin-3-yl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
F595773-25mg
5-Fluoro-2-methoxypyridine-3-boronic acid
957120-32-0
25mg
$98.00 2023-05-18
Apollo Scientific
PC7707-1g
5-Fluoro-2-methoxypyridine-3-boronic acid
957120-32-0 98%
1g
£246.00 2024-05-24
Key Organics Ltd
AS-39094-5G
(5-fluoro-2-methoxypyridin-3-yl)boronic acid
957120-32-0 >95%
5g
£753.00 2025-02-09
Key Organics Ltd
AS-39094-1G
(5-fluoro-2-methoxypyridin-3-yl)boronic acid
957120-32-0 >95%
1g
£251.00 2025-02-09
abcr
AB231773-250mg
5-Fluoro-2-methoxypyridine-3-boronic acid, 98%; .
957120-32-0 98%
250mg
€155.90 2025-02-21
Apollo Scientific
PC7707-250mg
5-Fluoro-2-methoxypyridine-3-boronic acid
957120-32-0 98%
250mg
£99.00 2024-05-24
Enamine
EN300-4254177-0.5g
(5-fluoro-2-methoxypyridin-3-yl)boronic acid
957120-32-0 95%
0.5g
$140.0 2023-05-25
Enamine
EN300-4254177-1.0g
(5-fluoro-2-methoxypyridin-3-yl)boronic acid
957120-32-0 95%
1g
$212.0 2023-05-25
Enamine
EN300-4254177-5.0g
(5-fluoro-2-methoxypyridin-3-yl)boronic acid
957120-32-0 95%
5g
$618.0 2023-05-25
Alichem
A242001557-1g
5-Fluoro-2-methoxypyridine-3-boronic acid
957120-32-0 98%
1g
$1062.91 2023-08-31

(5-Fluoro-2-methoxypyridin-3-yl)boronic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -100 °C; -100 °C → rt; overnight, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 6
Reference
Imidazo[1,2-b]pyridazine derivatives as JAK inhibitors useful in the treatment of diseases
, European Patent Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 2 h, -100 °C; overnight, -100 °C → rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 1 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 6
Reference
Imidazo[1,2-b]pyridazine and imidazo[4,5-b]pyridine derivatives as JAK inhibitors useful in the treatment of diseases
, World Intellectual Property Organization, , ,

(5-Fluoro-2-methoxypyridin-3-yl)boronic acid Raw materials

(5-Fluoro-2-methoxypyridin-3-yl)boronic acid Preparation Products

Additional information on (5-Fluoro-2-methoxypyridin-3-yl)boronic acid

Comprehensive Overview of (5-Fluoro-2-methoxypyridin-3-yl)boronic acid (CAS No. 957120-32-0)

(5-Fluoro-2-methoxypyridin-3-yl)boronic acid (CAS No. 957120-32-0) is a specialized boronic acid derivative widely utilized in pharmaceutical research, organic synthesis, and material science. This compound, characterized by its pyridine core and boronic acid functional group, plays a pivotal role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. Its unique structure, featuring a fluoro substituent and methoxy group, enhances reactivity and selectivity in bond-forming processes, making it a sought-after building block for drug discovery.

The growing demand for heterocyclic boronic acids like (5-Fluoro-2-methoxypyridin-3-yl)boronic acid is driven by their applications in designing kinase inhibitors and anticancer agents. Researchers frequently search for "boronic acid derivatives in drug development" or "pyridine-based boronic acids," reflecting its relevance in targeting diseases such as cancer and inflammatory disorders. The compound’s CAS No. 957120-32-0 is often queried in databases like SciFinder and Reaxys, underscoring its importance in high-impact research.

From a synthetic perspective, (5-Fluoro-2-methoxypyridin-3-yl)boronic acid exhibits excellent stability under ambient conditions, facilitating its use in automated parallel synthesis and high-throughput screening. Its fluorine atom contributes to improved metabolic stability in bioactive molecules, a feature highly valued in "fluorinated drug design"—a trending topic in medicinal chemistry forums. Analysts note rising interest in "how to handle air-sensitive boronic acids" and "storage conditions for boronic acid reagents," highlighting practical considerations for users.

In material science, this compound is explored for organic electronic materials due to its conjugated system and electron-withdrawing properties. Queries like "boronic acids in OLEDs" or "pyridine boronic acids for sensors" align with emerging applications in flexible electronics and biosensing. The methoxy group further modulates solubility, addressing common challenges in solution-processable materials.

Quality control of CAS No. 957120-32-0 typically involves HPLC purity analysis and NMR spectroscopy, with users often searching for "certificate of analysis for boronic acids." Suppliers emphasize batch-to-batch consistency, as impurities can significantly impact cross-coupling efficiency. Environmental factors like "green chemistry in boronic acid synthesis" are also gaining traction, reflecting the industry’s shift toward sustainable practices.

In summary, (5-Fluoro-2-methoxypyridin-3-yl)boronic acid (CAS No. 957120-32-0) bridges multiple disciplines, from small-molecule therapeutics to advanced materials. Its versatility and responsiveness to catalytic conditions ensure its continued prominence in scientific literature and industrial applications, meeting the needs of researchers focused on innovation and efficiency.

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Amadis Chemical Company Limited
(CAS:957120-32-0)(5-Fluoro-2-methoxypyridin-3-yl)boronic acid
A11170
Purity:99%/99%
Quantity:5g/25g
Price ($):405.0/1419.0